1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C14H9Cl3N4 and its molecular weight is 339.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Benzo-Bridged Bis(1,2,3-dithiazoles) and Their Selenium Analogues : The study by Barclay et al. (1997) explores the synthesis, molecular, and electronic structures, along with the redox chemistry of benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues. These compounds, including variations with chlorine substituents similar to the chemical , are analyzed for their potential in electronic applications due to their unique structural and redox properties (Barclay et al., 1997).
Corrosion Inhibition
Mechanism and Inhibiting Efficiency of Triazole Derivatives : Lagrenée et al. (2002) and Bentiss et al. (2007) have investigated the efficiency of new triazole derivatives, including those with chlorophenyl groups, in the corrosion inhibition of mild steel in acidic media. These studies reveal the compounds' excellent inhibitory properties and provide insights into their mechanisms of action, potentially guiding the development of more effective corrosion inhibitors (Lagrenée et al., 2002); (Bentiss et al., 2007).
Pharmaceutical Research
Anticonvulsant Activity of Triazole Derivatives : Plech et al. (2014) designed and synthesized a series of 4-alkyl-5-(3-chlorobenzyl/2,3-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones and tested them for their anticonvulsant properties. This research highlights the potential pharmaceutical applications of compounds with structural similarities to the one , demonstrating significant anticonvulsant activity and a promising profile for further drug development (Plech et al., 2014).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-(3,5-dichlorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4/c15-11-3-1-2-9(4-11)8-21-14(18-19-20-21)10-5-12(16)7-13(17)6-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWCHIZTKIVEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.